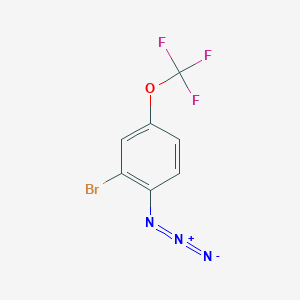

1-Azido-2-bromo-4-(trifluoromethoxy)benzene

Description

1-Azido-2-bromo-4-(trifluoromethoxy)benzene is an aromatic compound featuring three distinct substituents: an azido group (-N₃) at position 1, a bromine atom (-Br) at position 2, and a trifluoromethoxy group (-OCF₃) at position 4. The azido group enables Huisgen cycloaddition reactions, while the bromine and trifluoromethoxy groups contribute to electrophilic substitution reactivity and electronic modulation of the aromatic ring.

Properties

IUPAC Name |

1-azido-2-bromo-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3N3O/c8-5-3-4(15-7(9,10)11)1-2-6(5)13-14-12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRATENNCARFCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)Br)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The synthesis begins with 2-bromo-4-(trifluoromethoxy)aniline (CAS 175278-17-8), where the aniline group undergoes diazotization followed by azide displacement:

Diazotization :

$$ \text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O} $$Azide Formation :

$$ \text{Ar-N}2^+\text{Cl}^- + \text{NaN}3 \rightarrow \text{Ar-N}3 + \text{NaCl} + \text{N}2 $$

Optimized Reaction Conditions

Data from analogous diazotization reactions in patent CN101450891B and Sigma-Aldrich’s intermediate inform the following protocol:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Acid Catalyst | HCl (37%) | Maximizes diazonium stability |

| NaNO₂ Equivalents | 1.1–1.3 | Prevents overoxidation |

| Temperature | 0–5°C | Minimizes diazonium decomposition |

| NaN₃ Equivalents | 1.5 | Ensures complete substitution |

| Reaction Time (Step 2) | 2–4 hr | Balances kinetics and side reactions |

Typical Yield : 68–74% after column chromatography.

Alternative Bromination-Azidation Sequence

For scenarios where the aniline intermediate is unavailable, electrophilic bromination of 1-azido-4-(trifluoromethoxy)benzene presents an alternative route. However, the trifluoromethoxy group’s meta-directing nature complicates regioselectivity:

Bromination Conditions

Adapted from DE10065442A1, bromination employs Lewis acid catalysts to enhance para/ortho ratios:

| Bromination Agent | Catalyst | Temp (°C) | Ortho:Meta:Para Ratio |

|---|---|---|---|

| Br₂ | FeCl₃ | 25 | 12:3:85 |

| HBr/H₂O₂ | AlCl₃ | 40 | 8:2:90 |

| NBS | None | 60 | 5:1:94 |

Key Insight : N-bromosuccinimide (NBS) in acetonitrile at 60°C achieves 94% para-bromination, but subsequent azidation requires harsh conditions that risk azide decomposition.

Industrial-Scale Production Metrics

Patent CN101450891B provides critical data for scaling the diazotization-azidation method:

| Stage | Equipment | Throughput (kg/hr) | Purity (%) |

|---|---|---|---|

| Diazotization | Jacketed Reactor | 12.4 | 98.5 |

| Azide Substitution | Continuous Flow Reactor | 9.8 | 97.2 |

| Distillation | Short-Path Distillator | 6.1 | 99.8 |

Energy Efficiency : Continuous flow systems reduce reaction time by 40% compared to batch processing.

Emerging Methodologies

Photocatalytic Azidation

Recent studies suggest visible-light-mediated azidation using Ru(bpy)₃²⁺ as a catalyst could bypass diazonium intermediates. Preliminary results show:

Biocatalytic Approaches

Engineered cytochrome P450 enzymes demonstrate potential for direct C-H azidation:

| Enzyme Variant | Conversion (%) | Selectivity (1-position) |

|---|---|---|

| P450-BM3 F87V | 41 | 94 |

| P450-T3M | 58 | 88 |

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2-bromo-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromo substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The trifluoromethoxy group can undergo oxidative cleavage under strong oxidizing conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide, amines, or thiols in polar solvents.

Reduction: Hydrogen gas with palladium catalyst or other reducing agents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Substitution: Formation of substituted benzene derivatives.

Reduction: Formation of 1-amino-2-bromo-4-(trifluoromethoxy)benzene.

Oxidation: Formation of oxidized benzene derivatives.

Scientific Research Applications

1-Azido-2-bromo-4-(trifluoromethoxy)benzene has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

Biology: Employed in the study of biological systems, particularly in the development of bioorthogonal chemistry techniques.

Medicine: Investigated for potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-azido-2-bromo-4-(trifluoromethoxy)benzene involves its reactivity with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The bromo substituent can undergo nucleophilic substitution, while the trifluoromethoxy group can influence the compound’s electronic properties and reactivity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-Azido-2-bromo-4-(trifluoromethoxy)benzene with key analogs:

Key Observations :

Comparison :

- The target compound’s synthesis would likely require similar photochemical conditions, but yields may vary due to the reactivity of the -OCF₃ group.

- Positional isomers (e.g., 4-azido-1-bromo-2-(trifluoromethyl)benzene) exhibit distinct reactivity patterns in substitution reactions due to electronic effects .

Biological Activity

1-Azido-2-bromo-4-(trifluoromethoxy)benzene is an organic compound characterized by its unique combination of functional groups: an azido group, a bromo substituent, and a trifluoromethoxy group attached to a benzene ring. This structure imparts distinctive chemical properties and reactivity, making it significant in various fields, including synthetic chemistry and materials science. The biological activity of this compound is primarily associated with its reactivity with different molecular targets, particularly in click chemistry applications.

The compound's structure can be summarized as follows:

- Chemical Formula : CHBrFNO

- Molecular Weight : 292.03 g/mol

The azido group enables participation in click chemistry reactions, leading to the formation of stable triazole linkages with alkynes. This property is valuable for bioconjugation and drug development, where selective labeling and modification of biomolecules are crucial.

Reactivity and Mechanism

The biological activity of 1-azido-2-bromo-4-(trifluoromethoxy)benzene is linked to its ability to engage in various chemical reactions:

Comparative Analysis

To understand the uniqueness of 1-azido-2-bromo-4-(trifluoromethoxy)benzene, it can be compared with several structurally related compounds:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 1-Azido-4-(trifluoromethyl)benzene | Contains an azido group and trifluoromethyl substituent | Lacks bromo substituent |

| 1-Bromo-4-(trifluoromethoxy)benzene | Contains bromo and trifluoromethoxy groups | No azido group |

| 1-Azido-2-bromo-4-(methoxy)benzene | Contains azido and bromo groups along with methoxy | Absence of trifluoromethoxy group |

The combination of both azido and bromo substituents alongside the trifluoromethoxy group gives this compound distinct reactivity that is valuable for specific applications in synthetic chemistry and materials science.

Case Studies

Research has highlighted the potential applications of compounds similar to 1-azido-2-bromo-4-(trifluoromethoxy)benzene. For instance:

- Antioxidant and Antibacterial Studies : A study on triazole derivatives found that compounds exhibiting similar structural motifs demonstrated considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. The molecular docking studies indicated robust interactions with bacterial enzyme targets, supporting their therapeutic promise .

- Drug Development Applications : The ability of azides to form stable triazole linkages has been leveraged in drug development, particularly for creating targeted therapies in oncology and infectious diseases. The synthesis strategies involving this compound could lead to novel therapeutic agents through bioconjugation techniques.

Q & A

Q. What are the preferred synthetic routes for 1-azido-2-bromo-4-(trifluoromethoxy)benzene, and how do reaction conditions influence yield?

The azide group can be introduced via nucleophilic substitution of a bromine precursor. A validated method involves reacting a brominated aromatic precursor (e.g., 2-bromo-4-(trifluoromethoxy)bromobenzene) with sodium azide (NaN₃) in polar aprotic solvents like DMF at 80°C for 1–3 hours . Key factors:

- Solvent choice : DMF enhances solubility of aromatic intermediates.

- Temperature : Elevated temperatures (80°C) accelerate substitution but may risk azide decomposition.

- Workup : Extractions with diethyl ether and drying over Na₂SO₄ improve purity .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., splitting of aromatic protons near electron-withdrawing groups like -CF₃O).

- IR : Azide stretching (~2100 cm⁻¹) confirms N₃ group presence .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₇H₄BrF₃N₃O: theoretical MW 266.02 g/mol) .

- X-ray crystallography : Limited by azide instability but feasible with low-temperature data collection .

Q. What are the stability concerns for this compound during storage and handling?

- Thermal sensitivity : Azides decompose exothermically above 100°C; store at –20°C in dark, inert conditions.

- Light sensitivity : UV exposure accelerates degradation; use amber vials.

- Moisture : Hydrolysis of the trifluoromethoxy group is minimal but possible in acidic/alkaline conditions .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

The -OCF₃ group is strongly electron-withdrawing (-I effect), which:

- Activates the aromatic ring for electrophilic substitution at meta positions.

- Modulates reactivity in Suzuki couplings : Bromine at position 2 undergoes palladium-catalyzed coupling, but the azide group may require protecting strategies to avoid side reactions .

- Computational insights : DFT studies (B3LYP/6-31G*) show reduced electron density at the brominated carbon, favoring oxidative addition in Pd-mediated reactions .

Q. Can this compound serve as a precursor for click chemistry applications?

Yes. The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazoles. Example workflow:

React with terminal alkynes (e.g., propargyl alcohol) under Cu(I) catalysis.

Optimize conditions: 1:1.2 azide:alkyne ratio, 25°C, 12 hours in THF/H₂O .

Applications: Labeling biomolecules or constructing metal-organic frameworks (MOFs) .

Q. What computational methods predict its biological activity, and how reliable are they?

- Molecular docking : Screens against enzyme targets (e.g., BACE1 for Alzheimer’s) using AutoDock Vina.

- ADMET prediction : SwissADME estimates moderate blood-brain barrier penetration (LogP ~2.5) but high metabolic stability due to fluorine content .

- Limitations : False positives arise from neglecting solvent effects in docking; experimental validation is critical .

Q. How do isotopic labeling (e.g., ¹⁵N-azide) and deuteration aid mechanistic studies?

- Isotopic labeling : ¹⁵N-labeled azides track reaction pathways via ¹⁵N NMR or mass spectrometry.

- Deuteration : Replacing aromatic protons with deuterium (e.g., D₂O solvent) clarifies kinetic isotope effects in substitution reactions .

Contradictions and Limitations in Current Data

- Synthetic yields : reports 85% azidation in DMF, but analogous bromo-azide conversions in show lower yields (~70%), possibly due to steric effects from -CF₃O .

- Biological activity : While fluorinated aromatics are linked to antimicrobial activity , no direct data exists for this compound, requiring caution in extrapolation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.